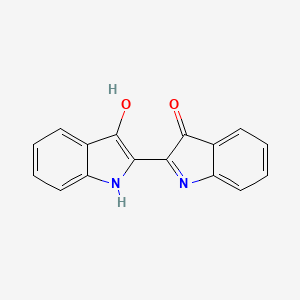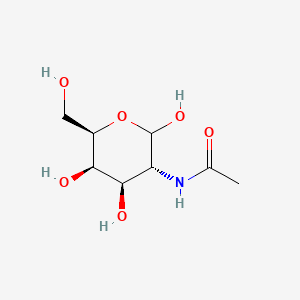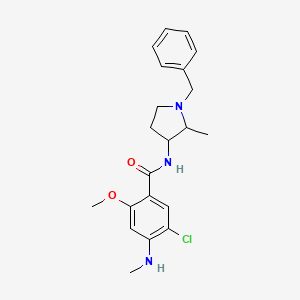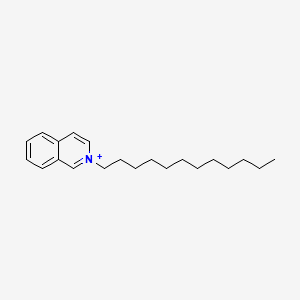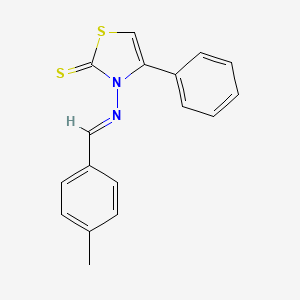
Fezatione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fezatione is a chemical compound with the molecular formula C17H14N2S2. It belongs to the class of thiazolidine-2-thiones, which are known for their diverse biological activities. This compound has been identified as an antifungal and antitrichophytic agent, making it valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fezatione can be synthesized through a multicomponent reaction involving a primary amine, carbon disulfide, and dibenzoylacetylene or bis(4-methyl-1-benzoyl)acetylene. The reaction is typically carried out in a mixture of dichloromethane (CH2Cl2) and water (H2O) at room temperature for about 5 hours .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Fezatione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiazolidines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidine-2-thiones.
Scientific Research Applications
Fezatione has a wide range of scientific research applications:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its antifungal and antitrichophytic properties, making it a potential candidate for developing new antifungal agents.
Medicine: this compound’s biological activities are explored for potential therapeutic applications, including antifungal treatments.
Industry: this compound is used in the development of new materials with specific properties, such as antifungal coatings.
Mechanism of Action
Fezatione exerts its effects by interacting with specific molecular targets and pathways. The compound’s antifungal activity is believed to result from its ability to inhibit the synthesis of essential fungal cell components, leading to cell death. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .
Comparison with Similar Compounds
Fezatione is unique among thiazolidine-2-thiones due to its specific antifungal and antitrichophytic activities. Similar compounds include:
Thiazolidine: Known for its anticonvulsant and sedative properties.
Thiazolidine-2-thione: Exhibits anti-inflammatory and antihypertensive activities.
Compared to these compounds, this compound stands out for its potent antifungal properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H14N2S2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[(E)-(4-methylphenyl)methylideneamino]-4-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H14N2S2/c1-13-7-9-14(10-8-13)11-18-19-16(12-21-17(19)20)15-5-3-2-4-6-15/h2-12H,1H3/b18-11+ |
InChI Key |
SRANDCPSMJNFCK-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=CSC2=S)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


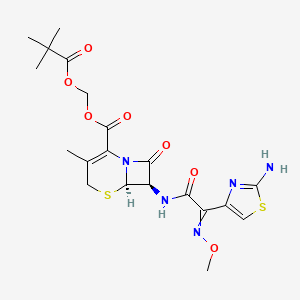
![3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10763029.png)
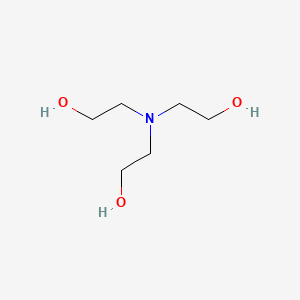
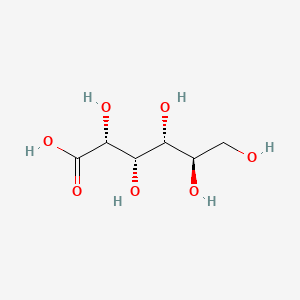
![5-amino-2-(((6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-(2-hydroxyethyl)-1H-pyrazol-2-ium hydrogensulfate](/img/structure/B10763046.png)


